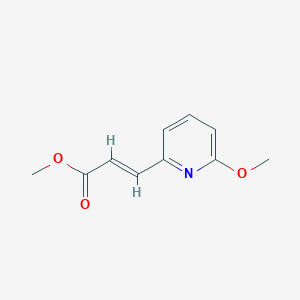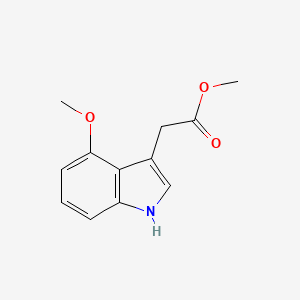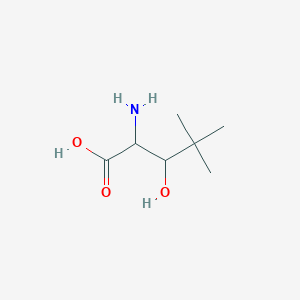
2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of suitable precursors using chiral catalysts. For instance, the use of chiral rhodium or ruthenium catalysts can facilitate the hydrogenation process, leading to the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, can be engineered to produce (2R,3S)-isocitric acid, which can then be converted to (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid through subsequent chemical reactions .
化学反応の分析
Types of Reactions
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino alcohols .
科学的研究の応用
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The compound’s stereochemistry is crucial for its binding affinity and activity within these pathways .
類似化合物との比較
Similar Compounds
(2R,3S)-Isocitric Acid: Shares similar stereochemistry and is involved in similar metabolic pathways.
Threonine: Another amino acid with comparable structural features but different biological functions.
Uniqueness
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11) |
InChIキー |
DREONSBNBZFXLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


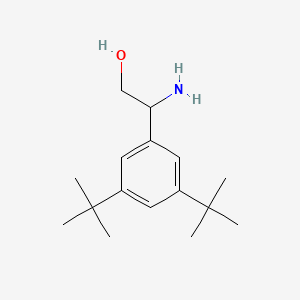
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
![3-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15123905.png)
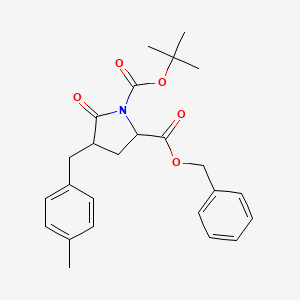
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)
![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)
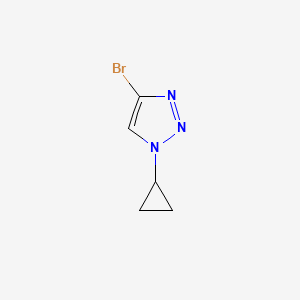
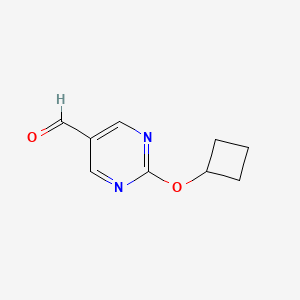
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15123973.png)
